molecular formula C16H19O4P B3052079 2-Methylpropyl diphenyl phosphate CAS No. 38299-60-4

2-Methylpropyl diphenyl phosphate

Cat. No.: B3052079
CAS No.: 38299-60-4
M. Wt: 306.29 g/mol
InChI Key: YGZXVFAXIZVTTH-UHFFFAOYSA-N
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Description

2-Methylpropyl diphenyl phosphate ( 38299-60-4) is a synthetic phosphate ester with the molecular formula C₁₆H₁₉O₄P and a molecular weight of 306.29 g/mol . It is an organophosphorus compound utilized in chemical and materials science research. Recent scientific literature describes its synthesis, highlighting methods that use a copper catalyst to facilitate the reaction between diphenylphosphoryl azide and aliphatic alcohols like 2-methylpropanol to form the P–O bond, providing a practical and efficient route to obtain this class of mixed alkyl/aryl phosphates . As part of the broader family of organophosphate esters, its properties are of interest for fundamental research in chemistry. This product is intended for laboratory and research purposes only. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

38299-60-4

Molecular Formula

C16H19O4P

Molecular Weight

306.29 g/mol

IUPAC Name

2-methylpropyl diphenyl phosphate

InChI

InChI=1S/C16H19O4P/c1-14(2)13-18-21(17,19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

YGZXVFAXIZVTTH-UHFFFAOYSA-N

SMILES

CC(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphate Esters

The following table summarizes key properties and findings for 2-methylpropyl diphenyl phosphate and analogous OPEs:

Compound Molecular Formula Molecular Weight (g/mol) log P Primary Applications Metabolites Environmental Concerns
This compound C₂₂H₂₃O₄P 382.39 6.53 Plasticizers, flame retardants Diphenyl phosphate (DPHP) High persistence, bioaccumulation risk
2-Ethylhexyl diphenyl phosphate (EHDPP) C₂₀H₂₇O₄P 362.40 ~7.2* PVC plastics, lubricants DPHP, hydroxylated derivatives Ubiquitous in marine sediments
Triphenyl phosphate (TPhP) C₁₈H₁₅O₄P 326.28 4.7 Electronics, furniture foam DPHP Endocrine disruption
Isopropylphenyl diphenyl phosphate C₂₁H₂₁O₄P 376.37 ~6.1* Hydraulic fluids, adhesives DPHP, hydroxylated isomers Moderate biodegradability
Tricresyl phosphate (TMPP) C₂₁H₂₁O₄P 368.36 5.8 Aircraft hydraulic fluids Cresyl diphenyl phosphate Neurotoxic (historical use)

*Estimated based on alkyl chain length and structural analogs.

Structural and Functional Differences

  • Branching vs. Linear Chains : this compound features a branched 2-methylpropyl group, whereas EHDPP has a linear 2-ethylhexyl chain. Branching reduces water solubility and enhances resistance to hydrolysis compared to linear analogs .
  • Aromatic Substitution : Unlike TPhP (three phenyl groups), this compound has two phenyl groups and one alkyl-substituted phenyl, balancing flame-retardant efficiency with lower volatility .

Environmental Behavior

  • Persistence : The high log P of this compound (6.53) exceeds that of TPhP (4.7), indicating greater adsorption to organic matter in sediments . EHDPP (log P ~7.2) is even more hydrophobic, leading to prolonged environmental retention .
  • Metabolites : All compounds metabolize to DPHP , a biomarker linked to endocrine disruption and adiposity in epidemiological studies . Hydroxylated metabolites (e.g., 5-OH-EHDPP) are specific to EHDPP and isopropylphenyl derivatives .

Toxicity Profiles

  • Chronic Exposure : TPhP and EHDPP are associated with metabolic dysfunction and oxidative stress in animal models .

Regulatory and Industrial Status

  • Restrictions : Tricresyl phosphate (TMPP) is heavily regulated due to neurotoxicity, while EHDPP and TPhP face scrutiny under REACH and EPA guidelines .
  • Market Use : this compound remains niche compared to EHDPP and TPhP, which dominate the flame-retardant market .

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